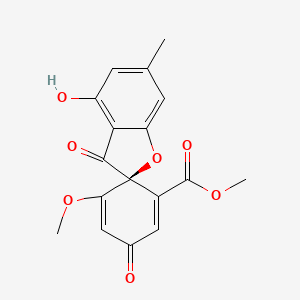

(+)-Bisdechlorogeodin

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O7 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

methyl (2S)-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H14O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-7,19H,1-3H3/t17-/m0/s1 |

InChI Key |

JCMPRFCVZKOFIT-KRWDZBQOSA-N |

SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

Isomeric SMILES |

CC1=CC(=C2C(=C1)O[C@@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

Origin of Product |

United States |

Discovery, Isolation, and Taxonomic Distribution

Historical Discovery and Initial Characterization in Fungal Metabolomics

The discovery of (+)-Bisdechlorogeodin is rooted in early explorations of fungal secondary metabolites. Initial isolation of the compound, along with sulochrin (B161669), asterric acid, and two new substituted anthraquinones, questin (B161788) and questinol, was reported from Penicillium frequentans Westling in 1964. nih.gov This early work laid the foundation for understanding the metabolic diversity within this fungal genus. A key breakthrough in its characterization came with the study of its enzymatic synthesis. nih.gov Research identified a blue copper-containing glycoenzyme, sulochrin oxidase, which catalyzes the stereospecific formation of bisdechlorogeodin (B1211156) from the precursor sulochrin. nih.gov

The characterization of this enzyme from Penicillium frequentans revealed it produces the (+)-form of bisdechlorogeodin. nih.gov This enzyme was found to have a molecular weight of 157,000 and to contain 19.5% carbohydrates. nih.gov In contrast, a similar enzyme from Oospora sulphurea-ochracea produces the (-)-form, highlighting the stereospecificity of fungal enzymes. nih.gov The advancement of metabolomics as a transformative tool has further facilitated the identification and study of fungal metabolic profiles, including complex molecules like this compound. nih.govresearchgate.net Modern metabolomics strategies, integrating approaches from genomics to high-throughput untargeted analysis, continue to uncover novel fungal secondary metabolites and their biosynthetic pathways. rsc.orgbiorxiv.org

Fungal Producer Organisms and Isolation Methodologies

This compound is a polyketide natural product produced by a variety of filamentous fungi. frontiersin.orgrsc.org These fungi are found in diverse environments, from terrestrial plants to extreme cold regions. researchgate.netnih.gov The isolation of these producer organisms often involves standard microbiological techniques, where samples from soil or plant tissues are cultured on nutrient media. nih.govbiotechrep.ir

The extraction of bisdechlorogeodin from fungal cultures typically employs solvent-based methods. A common procedure involves adding a mixture of methanol (B129727) (MeOH) and chloroform (B151607) (CHCl₃) to the fungal culture, followed by overnight shaking. nih.gov After filtration, the filtrate is partitioned with additional chloroform and water, and the organic layer containing the compound is evaporated to dryness. nih.gov Metabolomics-guided approaches are increasingly used for the targeted isolation of specific compounds from complex fungal extracts. researchgate.netmdpi.com

Pseudogymnoascus Species as Biosynthetic Sources

The genus Pseudogymnoascus is recognized as a significant source of this compound, particularly species adapted to cold environments. researchgate.net These psychrophilic, or cold-loving, fungi are widely distributed in regions like Antarctica. researchgate.net

A notable example is the strain Pseudogymnoascus sp. LAMAI 2784, which was isolated from Antarctic soil. researchgate.netmdpi.com Studies on the crude extract from this fungus revealed that this compound was the main compound in its bioactive fraction. researchgate.net The production of such secondary metabolites by extremophilic fungi like Pseudogymnoascus highlights their potential as sources for novel bioactive compounds. mdpi.com Fungi belonging to this genus are often found associated with marine sponges and macroalgae in cold regions, suggesting a vast and underexplored reservoir of unique fungal taxa and their metabolites. researchgate.net

| Producer Organism | Environment | Location | Reference |

| Pseudogymnoascus sp. LAMAI 2784 | Soil | Antarctica | researchgate.netmdpi.com |

| Pseudogymnoascus sp. HSX2#-11 | Not Specified | Antarctica | researchgate.net |

Aspergillus and Penicillium Genera Contributions to this compound Production

The genera Aspergillus and Penicillium are prolific producers of secondary metabolites and are historically significant in the context of this compound. annualreviews.orgnih.gov The compound is an intermediate in the geodin (B1663089) biosynthetic pathway, which is present in these fungi. rsc.org

Penicillium frequentans was one of the first organisms from which this compound was isolated. nih.govnih.gov The enzyme responsible for its synthesis from sulochrin, sulochrin oxidase, was characterized from this species. nih.govbeilstein-journals.org The biosynthesis of related compounds via anthraquinone (B42736) intermediates in Talaromyces islandicus (formerly Penicillium islandicum) was demonstrated as early as 1958, underscoring the long history of research into polyketide synthesis in this genus. rsc.org

In the genus Aspergillus, this compound arises from the same biosynthetic pathway. rsc.org The pathway involves the multicopper oxidase GedJ acting on sulochrin. rsc.org This step precedes chlorination steps that would otherwise lead to the production of geodin. rsc.org Endophytic fungi from these genera, such as Aspergillus iizukae and Penicillium restrictum isolated from milk thistle, have also been identified as producers of various bioactive polyketides, with some studies identifying bisdechlorogeodin from fungal endophytes of this plant. nih.gov

| Producer Organism | Key Findings | Reference |

| Penicillium frequentans | Source of initial isolation; produces the (+)-form via sulochrin oxidase. | nih.govnih.gov |

| Aspergillus species | Produces bisdechlorogeodin as an intermediate in the geodin pathway. | rsc.org |

| Oospora sulphurea-ochracea | Produces the (-)-form of bisdechlorogeodin via a stereospecific sulochrin oxidase. | nih.gov |

Marine and Extremophile Fungi as Novel Sources of Bisdechlorogeodin and Analogues

Marine and extremophilic fungi represent a promising frontier for the discovery of novel natural products, including bisdechlorogeodin and its analogues. mdpi.comjapsonline.com These organisms thrive in unique and challenging environments, which may drive the evolution of unique metabolic capabilities. mdpi.com

Fungi isolated from marine habitats, such as those associated with sponges and algae, are a rich source of structurally diverse secondary metabolites. japsonline.com For instance, the fungus Pleosporales sp. NBUF144, derived from a deep-sea sponge, was found to produce 2′-hydroxy bisdechlorogeodin, a novel analogue of the parent compound. researchgate.net The Antarctic fungus Pseudogymnoascus sp. LAMAI 2784 is another prime example of an extremophile producing bisdechlorogeodin. researchgate.netmdpi.com

Endophytic fungi, which live within plant tissues, are also significant sources. Bisdechlorogeodin has been isolated from endophytic fungi associated with the milk thistle plant (Silybum marianum). nih.gov The exploration of fungi from these diverse ecological niches, including both marine and terrestrial endophytes, continues to expand the known taxonomic distribution of bisdechlorogeodin producers. nih.govfrontiersin.org

| Fungal Source Type | Example Organism/Context | Compound(s) | Environment | Reference |

| Extremophile Fungus | Pseudogymnoascus sp. LAMAI 2784 | This compound | Antarctic Soil | researchgate.netmdpi.com |

| Marine Sponge-Associated Fungus | Pleosporales sp. NBUF144 | 2′-hydroxy bisdechlorogeodin | Mesophotic Zone Sponge | researchgate.net |

| Terrestrial Endophytic Fungus | Fungal endophytes from Silybum marianum | Bisdechlorogeodin | Milk Thistle Plant | nih.gov |

Biosynthetic Pathways and Enzymology of + Bisdechlorogeodin

Polyketide Synthase (PKS) Dependent Biogenesis

The backbone of (+)-Bisdechlorogeodin originates from the polyketide pathway. nih.gov Fungi utilize Type I or Type III polyketide synthases (PKSs), large multifunctional enzymes, to assemble a polyketide chain from acetate (B1210297) and malonate precursors. ebi.ac.uknih.govnih.gov These enzymes catalyze iterative Claisen condensations, adding two-carbon units from malonyl-CoA to a growing polyketide chain. ebi.ac.uk In fungi, the genes for these PKS enzymes are typically found within biosynthetic gene clusters (BGCs). researchgate.net

The process begins with the condensation of multiple acetate molecules, a mechanism confirmed by isotopic labeling studies. nih.gov While the specific PKS responsible for the initial polyketide chain of this compound is part of a larger, well-orchestrated biosynthetic gene cluster, the general mechanism involves the sequential action of ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains within the PKS. ebi.ac.uk Subsequent modifications, such as ketoreduction, dehydration, and enoylreduction, are catalyzed by other domains within the PKS, ultimately leading to a specific polyketide intermediate that serves as the precursor for downstream modifications. ebi.ac.uk

Role of Key Biosynthetic Intermediates, e.g., Sulochrin (B161669)

A pivotal intermediate in the biosynthesis of this compound is the benzophenone (B1666685) derivative, sulochrin. nih.govbeilstein-journals.orgnih.gov The formation of sulochrin itself is a complex process that begins with the anthraquinone (B42736), emodin (B1671224). rsc.org Emodin is derived from the polyketide pathway and serves as a common precursor to a wide array of fungal metabolites. nih.govrsc.org

The biosynthetic journey from emodin to sulochrin involves several enzymatic steps. Isotopic labeling studies have shown that emodin is a direct precursor in the biosynthesis of sulochrin. rsc.org The conversion of emodin to questin (B161788) through methylation is a key step, which is then further processed to yield sulochrin. rsc.org This established link highlights the central role of emodin and its derivatives in the "emodin family" of fungal natural products. nih.govrsc.org Ultimately, sulochrin acts as the direct substrate for the final cyclization step that forms the characteristic spirocyclic core of this compound. nih.govbeilstein-journals.orgnih.govwikipedia.org

Enzymatic Transformations and Catalytic Mechanisms

The transformation of sulochrin into this compound is a critical, stereochemically controlled reaction catalyzed by a specific oxidase.

The key enzyme responsible for the formation of this compound is sulochrin oxidase [this compound-forming] (EC 1.21.3.4). wikipedia.orgexpasy.orgqmul.ac.ukenzyme-database.org This enzyme catalyzes the oxidative cyclization of two molecules of sulochrin in the presence of oxygen to produce two molecules of this compound and two molecules of water. wikipedia.orgqmul.ac.ukenzyme-database.org

The reaction is as follows: 2 sulochrin + O₂ → 2 this compound + 2 H₂O qmul.ac.ukenzyme-database.org

This enzyme has been isolated from Penicillium frequentans and is a blue copper-containing glycoprotein (B1211001). nih.gov It has a molecular weight of approximately 157,000 and is likely a dimeric protein containing six copper atoms. nih.gov While it can also act on other diphenols and phenylenediamines, its affinity for these substrates is low. expasy.orgqmul.ac.ukenzyme-database.org

| Property | Details | Source Organism |

|---|---|---|

| Enzyme Name | Sulochrin oxidase [this compound-forming] | Penicillium frequentans |

| EC Number | 1.21.3.4 | - |

| Molecular Weight | 157,000 Da | Penicillium frequentans |

| Composition | Glycoprotein, contains copper | Penicillium frequentans |

| Structure | Likely dimeric | Penicillium frequentans |

| Reaction | Oxidative cyclization of sulochrin | - |

The biosynthesis of complex natural products like this compound requires precise control over the stereochemistry at each step. mdpi.com In the formation of this compound, the sulochrin oxidase exhibits remarkable stereospecificity, exclusively producing the (+)-enantiomer. nih.govwikipedia.org This is in contrast to a similar enzyme from Oospora sulphurea-ochracea which produces the (-)-enantiomer. nih.gov

The stereochemical outcome of enzymatic reactions is determined by the specific three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate(s) during catalysis. In the case of sulochrin oxidase, the active site facilitates the coupling of two sulochrin molecules in a very specific orientation, leading to the formation of the spirocyclic center with a defined stereochemistry. This level of control is a hallmark of polyketide biosynthesis, where multiple stereocenters are often generated with high fidelity. mdpi.com

Sulochrin Oxidase [this compound-forming] (EC 1.21.3.4) Activity

Genetic Basis of Biosynthesis: Gene Cluster Identification and Analysis

In fungi, the genes responsible for the biosynthesis of a particular secondary metabolite are typically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). researchgate.netnih.govmdpi.com This clustering facilitates the co-regulation of all the genes necessary to produce the final compound. researchgate.net

The BGC for grisane compounds, including geodin (B1663089) (a chlorinated derivative of bisdechlorogeodin), has been identified and analyzed. nih.govrsc.org These clusters contain the gene for the PKS, as well as genes encoding tailoring enzymes such as oxidases, methyltransferases, and halogenases. rsc.org For instance, the geodin BGC contains a gene, gedJ, which encodes a multicopper oxidase proposed to be the sulochrin oxidase that catalyzes the formation of the bisdechlorogeodin (B1211156) core. rsc.org The absence of action by a halogenase (GedL) in this pathway would result in the production of bisdechlorogeodin instead of geodin. nih.govrsc.org The identification of these gene clusters is a crucial step in understanding the complete biosynthetic pathway and allows for the targeted manipulation of these pathways for the production of novel compounds. researchgate.netnih.gov

| Gene (in Geodin BGC) | Proposed Function in this compound Biosynthesis |

|---|---|

| PKS gene | Synthesis of the initial polyketide backbone |

| gedJ (Multicopper oxidase) | Catalyzes the oxidative cyclization of sulochrin to form this compound |

| Methyltransferase genes | Involved in the biosynthesis of the precursor, sulochrin |

Regulation of this compound Biosynthesis in Fungal Systems

The biosynthesis of secondary metabolites in fungi is a tightly regulated process, often influenced by environmental cues and developmental stages. mdpi.commdpi.com Many BGCs are silent under standard laboratory conditions, meaning the corresponding metabolites are not produced. nih.gov

The regulation of these pathways occurs at multiple levels, including the control of gene expression by specific transcription factors located within the BGC, as well as by global regulators that respond to broader cellular signals. mdpi.commdpi.com For example, proteins like LaeA are known to be global regulators of secondary metabolism in many fungal species, affecting the expression of multiple BGCs. mdpi.com The expression of the this compound BGC is likely controlled by a combination of pathway-specific and global regulatory networks, ensuring its production under specific physiological or environmental conditions that are still being fully elucidated.

Chemoenzymatic Synthesis and Combinatorial Biosynthesis Approaches for Polyketides

The biosynthesis of complex polyketides such as this compound presents significant opportunities for the application of chemoenzymatic and combinatorial biosynthesis strategies. These approaches leverage the inherent selectivity of enzymes in combination with the versatility of chemical synthesis or genetic engineering to create novel compounds and improve production yields. The elucidation of the biosynthetic pathway of geodin and its intermediates, including this compound, has paved the way for such innovative synthetic methodologies.

At the core of these strategies is the enzymatic conversion of sulochrin to this compound. This reaction is catalyzed by sulochrin oxidase, a key enzyme that has been a focal point for chemoenzymatic studies. science.govresearchgate.net Concurrently, advances in genetic engineering have enabled the heterologous expression of the entire geodin biosynthetic gene cluster, opening avenues for combinatorial biosynthesis. plos.orgnih.gov

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve transformations that are difficult to perform using either method alone. In the context of this compound, the primary focus has been on the enzymatic, stereospecific oxidation of sulochrin.

The enzyme responsible for this transformation is sulochrin oxidase. science.govresearchgate.net It is a blue copper-containing glycoenzyme that facilitates the formation of this compound from two molecules of sulochrin in the presence of oxygen. science.govresearchgate.net This enzyme has been isolated from Penicillium frequentans, which specifically produces the (+)-enantiomer of bisdechlorogeodin. science.gov A similar enzyme from Oospora sulphurea-ochracea produces the (-)-form, highlighting the stereospecificity of these biocatalysts. science.govplos.org

The reaction catalyzed by sulochrin oxidase is as follows: 2 Sulochrin + O₂ ⇌ 2 this compound + 2 H₂O researchgate.netrsc.org

Detailed studies of sulochrin oxidase from P. frequentans have provided valuable data for its application in chemoenzymatic processes.

| Property | Value |

| Enzyme | Sulochrin oxidase (this compound-forming) |

| EC Number | 1.21.3.4 |

| Source Organism | Penicillium frequentans |

| Molecular Weight | 157,000 Da |

| Composition | Dimeric glycoprotein (19.5% carbohydrate), contains 6 Cu atoms |

| Substrates | Sulochrin, O₂ |

| Products | This compound, H₂O |

| Stereospecificity | Forms the (+)-enantiomer |

| Data derived from multiple sources. science.govresearchgate.netrsc.org |

The high specificity and efficiency of sulochrin oxidase make it an attractive tool for the final step in a chemoenzymatic synthesis of this compound, where the precursor, sulochrin, could be produced through chemical synthesis or other biosynthetic routes.

Combinatorial Biosynthesis

Combinatorial biosynthesis involves the genetic engineering of metabolic pathways to produce novel natural products. The heterologous reconstitution of the entire geodin gene cluster from Aspergillus terreus into the model fungus Aspergillus nidulans has been a significant breakthrough, providing a platform for such engineering. plos.orgnih.govplos.org This approach allows for the manipulation of genes within the cluster to alter the final metabolic output.

The geodin gene cluster contains the genes responsible for the synthesis of the polyketide backbone and subsequent tailoring enzymes that lead to the formation of sulochrin and ultimately geodin. This compound is an intermediate in this pathway that accumulates when the subsequent chlorination step, catalyzed by a halogenase, does not occur. plos.orgrsc.org

By manipulating the heterologously expressed geodin gene cluster, it is possible to generate derivatives of this compound. For instance, deleting or modifying the genes for tailoring enzymes could lead to the accumulation of different intermediates or the creation of novel structures. The elucidation of pathway-specific tailoring steps provides a toolkit of enzymes with potential applications as biocatalysts in combinatorial biosynthesis. rsc.org

The key components of the geodin biosynthetic pathway that are targets for combinatorial approaches include:

| Gene/Enzyme | Function | Potential for Combinatorial Biosynthesis |

| Polyketide Synthase (PKS) | Forms the initial polyketide backbone from acetate and malonate units. | Modification of the PKS can lead to altered chain length and folding, creating new core structures. |

| Thioesterase (TE) | Releases the polyketide from the PKS. | Can influence the cyclization and release of the polyketide chain. rsc.org |

| Oxygenases & Reductases | Catalyze various oxidative and reductive steps in the pathway to form intermediates like questin. | Altering these enzymes could lead to different hydroxylation or reduction patterns on the polyketide scaffold. |

| Sulochrin Oxidase | Dimerizes sulochrin to form bisdechlorogeodin. | Can be used with modified sulochrin analogs to produce novel dimeric compounds. |

| Halogenase | Catalyzes the chlorination of intermediates. | Deletion of this enzyme leads to the accumulation of non-chlorinated compounds like this compound. plos.org |

| Data compiled from various studies on polyketide biosynthesis. plos.orgrsc.orgrsc.org |

While the full potential of combinatorial biosynthesis for generating a library of this compound analogs has yet to be extensively explored, the foundational tools and knowledge are in place. The heterologous expression system for the geodin cluster provides a powerful platform for future research in this area, enabling the rational design and production of novel polyketides. plos.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Studies of + Bisdechlorogeodin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules in solution. researchgate.netupi.edu For (+)-Bisdechlorogeodin, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for assigning the proton and carbon signals and establishing the connectivity of the molecular framework.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. The chemical shifts (δ) of the proton signals in this compound are indicative of their electronic surroundings, with aromatic and olefinic protons resonating at lower fields compared to aliphatic protons. Coupling constants (J) between adjacent protons, observed as splitting patterns in the signals, are instrumental in establishing the relative positions of protons within the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. researchgate.net The chemical shifts of the carbon signals reveal their hybridization and the nature of their substituents. For this compound, this includes signals for carbonyl carbons, aromatic and olefinic carbons, and aliphatic carbons.

While specific, experimentally obtained ¹H and ¹³C NMR data for this compound are not widely available in the public domain, the structural elucidation would typically involve the following steps:

¹H NMR Analysis: Integration of the signals would confirm the number of protons in different environments. The coupling patterns would help in piecing together fragments of the molecule.

¹³C NMR Analysis: A broadband-decoupled ¹³C NMR spectrum would show 17 distinct signals, corresponding to the 17 carbon atoms in the molecular formula.

The comprehensive analysis of these NMR data allows for the complete assignment of the planar structure of this compound.

Table 1: Representative ¹H NMR Data for this compound (Predicted) Note: The following data is predicted and serves as an illustrative example of what would be expected from experimental analysis.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

|---|---|---|---|

| H-5 | 6.85 | s | |

| H-7 | 6.70 | s | |

| H-4' | 6.40 | d | 2.0 |

| H-6' | 6.90 | d | 2.0 |

| OCH₃ | 3.80 | s |

Table 2: Representative ¹³C NMR Data for this compound (Predicted) Note: The following data is predicted and serves as an illustrative example of what would be expected from experimental analysis.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 92.5 |

| C-3 | 190.0 |

| C-3a | 115.0 |

| C-4 | 160.0 |

| C-5 | 118.0 |

| C-6 | 145.0 |

| C-7 | 110.0 |

| C-7a | 155.0 |

| C-1' | 130.0 |

| C-2' | 140.0 |

| C-3' | 185.0 |

| C-4' | 135.0 |

| C-5' | 112.0 |

| C-6' | 158.0 |

| C=O (ester) | 168.0 |

| OCH₃ | 52.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition of a molecule. algimed.com Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound, HRMS analysis would be used to confirm its molecular formula of C₁₇H₁₄O₇. The experimentally measured exact mass of the molecular ion is compared with the calculated exact masses of all possible elemental compositions within a certain mass range. The close agreement between the observed and calculated mass provides unambiguous confirmation of the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 331.0812 | Data not publicly available |

The determination of the molecular formula is a critical step in structural elucidation, as it provides the foundation upon which the interpretation of other spectroscopic data, such as NMR, is built.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The diffraction data can be used to generate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute configuration of all stereocenters, provided that a suitable single crystal can be obtained. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if the molecule contains atoms heavier than oxygen.

While there are no specific reports in the searched literature of a single-crystal X-ray diffraction study performed on this compound itself, this technique remains the gold standard for absolute stereochemistry determination. researchgate.net The successful application of X-ray crystallography to related natural products underscores its potential and importance in confirming the stereochemical assignments made by other methods.

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. creative-proteomics.com Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral molecules in solution.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. The absolute configuration of a natural product can often be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum of a known stereoisomer. For complex molecules, the CD excitation chirality method can be a powerful tool for assigning the absolute configuration of interacting chromophores. researchgate.netacs.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Geomycin B |

Biological Activities and Molecular Mechanisms of Action of + Bisdechlorogeodin

Antimicrobial Efficacy and Spectrum of Activity

(+)-Bisdechlorogeodin has demonstrated significant antimicrobial effects, particularly against pathogenic bacteria. Its activity has been explored against both plant and human pathogens, revealing a spectrum of efficacy that underscores its potential for further development.

Antibacterial Action against Plant Pathogens (e.g., Xanthomonas citri)

A significant area of research has focused on the effectiveness of this compound against Xanthomonas citri subsp. citri, the causative agent of citrus canker, a disease with considerable economic impact on the citrus industry. researchgate.netdntb.gov.ua Studies have shown that this compound, identified as the main bioactive compound from the fungus Pseudogymnoascus sp. LAMAI 2784, effectively inhibits the in vitro growth of this plant pathogen. researchgate.net

In greenhouse assays, a crude extract containing bisdechlorogeodin (B1211156) significantly reduced the number of citrus canker lesions on leaves. researchgate.net The inhibitory concentration (IC90) of the bioactive fraction, primarily composed of bisdechlorogeodin, was determined to be approximately 156 µg/mL. researchgate.net This highlights the potential of this compound as a biocontrol agent for managing citrus canker, offering a potential alternative to environmentally harmful copper-based treatments. researchgate.netdntb.gov.ua

Broad-Spectrum Antibacterial Research against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Beyond its action against plant pathogens, research has indicated that this compound possesses a broader spectrum of antibacterial activity, particularly against Gram-positive bacteria. ikm.org.my Gram-positive bacteria are characterized by a thick peptidoglycan cell wall and are responsible for a variety of human infections. medicalnewstoday.comnih.gov

Studies have reported the antimicrobial activity of geomycin C/bisdechlorogeodin against the Gram-positive bacterium Staphylococcus aureus. ikm.org.my S. aureus is a major human pathogen responsible for a range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and sepsis. nih.gov The activity of this compound has also been noted against Bacillus subtilis, another Gram-positive bacterium often used as a model organism in research. ikm.org.mynih.gov The demonstrated efficacy against these representative Gram-positive bacteria suggests a potential for this compound in addressing bacterial infections in humans.

Investigation of Cellular and Molecular Targets (e.g., Cell Membrane Permeability)

To understand the basis of its antimicrobial action, researchers have investigated the cellular and molecular targets of this compound. A key finding points to the bacterial cell membrane as a primary site of action. researchgate.net The cell membrane is a critical barrier that maintains cellular integrity and controls the passage of substances into and out of the cell. ukzn.ac.zalabxchange.org

Studies on Xanthomonas citri revealed that bisdechlorogeodin caused permeabilization of the bacterial cells, with approximately 80% of cells showing increased permeability after treatment. researchgate.net This disruption of the cell membrane's integrity is a likely mechanism leading to bacterial cell death. The ability of a compound to increase membrane permeability is a known mechanism of action for various antimicrobial agents. nih.govmdpi.com This insight into the molecular mechanism of this compound is crucial for its potential development as an antibiotic.

Cytotoxicity Research on Related Analogues in Cellular Models

In addition to its antimicrobial properties, the cytotoxic effects of compounds structurally related to this compound have been explored, particularly in the context of cancer research. These studies provide valuable information on the potential bioactivities of this class of molecules.

Implications for Mechanistic Studies in Cell Biology

The study of compounds like this compound and its analogues has broader implications for mechanistic studies in cell biology. harvard.edu Understanding how these molecules interact with and affect cellular processes, such as membrane integrity and cell viability, provides valuable tools and insights for fundamental cell biology research. mpg.de For instance, the finding that bisdechlorogeodin targets the cell membrane contributes to the larger body of knowledge on membrane-active compounds and their potential applications. researchgate.net The cytotoxic data from analogues like 2'-Hydroxy Bisdechlorogeodin can help in elucidating the structural features responsible for specific biological activities, which is a cornerstone of medicinal chemistry and drug discovery. nih.govfrontiersin.org

Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Naturally Occurring Analogues and Congeners

(+)-Bisdechlorogeodin belongs to a family of fungal metabolites characterized by a grisandiene scaffold. Several related compounds, or congeners, are produced by various fungi, particularly within the Aspergillus and Penicillium genera. These analogues often co-occur with this compound and share significant structural similarities. Key naturally occurring analogues include:

Asterric Acid: A simpler analogue that lacks the spirocyclic ether linkage characteristic of the grisandiene core. It is a biosynthetic precursor to more complex molecules in this family.

Geodin (B1663089): A chlorinated analogue of this compound, featuring two chlorine atoms on one of the aromatic rings. It was first isolated from Aspergillus terreus. amazonaws.comnih.gov

Erdin: Another related grisandiene that was isolated alongside geodin. nih.govnih.gov It is proposed to be formed through the hydrolysis of geodin's ester bond. nih.gov

Questin (B161788): An anthraquinone (B42736) that serves as an intermediate in the biosynthesis of various fungal metabolites, including those in the geodin family. nih.govnih.gov It can be enzymatically methylated from emodin (B1671224). nih.gov

Questinol: A derivative of questin, also found in fungi that produce other members of this family. nih.govnih.gov

2'-hydroxy bisdechlorogeodin (B1211156): A hydroxylated derivative of this compound that was isolated from a marine sponge-associated fungus, Pleosporales sp. NBUF144. researchgate.net

These compounds are often isolated from fungal strains such as Aspergillus terreus, Penicillium frequentans, and Aspergillus uvarum. nih.govnih.govresearchgate.netresearchgate.net The production of this suite of related metabolites highlights the metabolic diversity within these fungal species.

Table 1: Key Naturally Occurring Analogues of this compound

| Compound Name | Key Structural Difference from this compound | Common Fungal Source(s) |

|---|---|---|

| Asterric Acid | Lacks the spirocyclic ether linkage | Penicillium frequentans |

| Geodin | Contains two chlorine atoms on an aromatic ring | Aspergillus terreus amazonaws.comnih.gov |

| Erdin | Hydrolyzed ester bond of geodin nih.gov | Aspergillus terreus nih.gov |

| Questin | Anthraquinone precursor structure | Penicillium frequentans nih.gov |

| Questinol | Derivative of questin | Penicillium frequentans nih.govnih.gov |

| 2'-hydroxy bisdechlorogeodin | Contains an additional hydroxyl group | Pleosporales sp. researchgate.net |

Biosynthetic Relationship to the Emodin Family of Natural Products

The biosynthesis of this compound is intricately linked to the emodin family of fungal polyketides. nih.gov Polyketides are a diverse class of natural products synthesized by multidomain enzymes known as polyketide synthases (PKSs). mdpi.comresearchgate.net The biosynthesis of grisandienes like this compound originates from the key intermediate, emodin, and its corresponding anthrone. nih.gov

The proposed biosynthetic pathway suggests that emodin serves as a crucial precursor. nih.gov Through a series of enzymatic transformations involving enzymes like oxidases and methyltransferases, the anthraquinone core of emodin is modified. A key step involves the oxidative cleavage of the central ring of an emodin-derived anthrone, leading to the formation of a benzophenone (B1666685) intermediate. This intermediate then undergoes an intramolecular oxidative coupling to form the characteristic spirocyclic grisan skeleton of the geodin family. cdc.gov

Specifically, this compound is thought to arise when the multi-copper oxidase, GedJ, acts on the precursor sulochrin (B161669) without prior chlorination, a step required for the formation of geodin. nih.gov This highlights a branching point in the biosynthetic pathway, where the presence or absence of specific enzymatic activities dictates which final compound is produced. The genes responsible for this pathway are often found together in what is known as a biosynthetic gene cluster (BGC). nih.gov

Synthetic and Semisynthetic Derivatization Strategies of this compound

While information specifically detailing the synthetic and semisynthetic derivatization of this compound itself is limited in the public domain, general strategies for modifying natural products are well-established and applicable. researchgate.netnih.gov Semisynthesis, which involves the chemical modification of a naturally isolated compound, is a common approach to generate novel analogues with potentially improved properties. researchgate.netbiorxiv.org

For a molecule like this compound, potential derivatization strategies could include:

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid could be performed to alter polarity and bioavailability.

Aromatic Ring Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups to the aromatic rings, although controlling the position of substitution could be challenging.

Modification of the Methoxy (B1213986) and Hydroxyl Groups: Demethylation of the methoxy groups or acylation of the phenolic hydroxyl group would create derivatives with different electronic and steric properties.

These modifications aim to create new chemical entities for biological screening, potentially enhancing activity, selectivity, or pharmacokinetic properties. jneonatalsurg.com

Exploration of Structure-Activity Relationships for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. oncodesign-services.comnumberanalytics.comyale.edu By synthesizing and testing a series of related compounds (analogues), researchers can identify which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve potency or other properties. numberanalytics.commdpi.com

For the grisandiene family, including this compound, SAR studies would aim to elucidate the importance of various structural features:

The Spirocyclic Grisan Core: The integrity of this complex, three-dimensional structure is likely crucial for biological activity. Comparing the activity of grisandienes to that of their linear benzophenone precursors could confirm the importance of the spirocycle.

Substitution on the Aromatic Rings: The presence, type, and position of substituents like hydroxyl, methoxy, and in the case of geodin, chlorine atoms, can significantly influence biological potency. For example, comparing the activity of this compound with geodin would reveal the impact of chlorination. The activity of analogues like 2'-hydroxy bisdechlorogeodin can illuminate the role of specific hydroxyl groups. researchgate.net

The Carboxylic Acid Moiety: The presence and ionization state of the carboxylic acid group can affect the molecule's ability to interact with biological targets and its cell permeability. Comparing the activity of the acid with its corresponding esters or amides would clarify its role.

By systematically modifying these features and assessing the resulting changes in biological activity, a comprehensive SAR model can be developed. This model can then guide the design of new, more potent analogues for therapeutic consideration. mdpi.com

Ecological Roles and Biotechnological Applications in Research

Ecological Significance in Fungal-Environment Interactions

Fungi are integral to ecosystem functionality, primarily through their roles in decomposition and nutrient cycling. nih.govtigersafariindia.com They achieve this by breaking down complex organic matter, which releases essential nutrients like nitrogen, phosphorus, and carbon back into the environment. Many fungi form symbiotic relationships with plants, such as mycorrhizae, which enhance nutrient uptake for the host plant in exchange for carbohydrates. tigersafariindia.com These interactions are crucial for the health and survival of many plant species.

Fungal secondary metabolites, like (+)-Bisdechlorogeodin, are not essential for primary growth but are believed to provide a competitive advantage in their natural habitat. frontiersin.org These compounds can have various functions, including acting as toxins against competing microbes or as signaling molecules in interactions with other organisms. frontiersin.org The production of such metabolites is often a response to environmental stressors, such as nutrient limitation or the presence of other organisms. nih.govnih.gov For instance, the physical and chemical properties of fungal surfaces, influenced by pigments and proteins, play a key role in how fungi interact with their surroundings, including protection from UV radiation and hampering recognition by predators like amoebas and phagocytes. nih.gov The diversity of these secondary metabolites reflects the vast array of ecological niches that fungi occupy, from terrestrial soils to marine environments. tigersafariindia.com

The fungus Aspergillus fumigatus, a known producer of a diverse array of secondary metabolites, demonstrates the complex interplay between fungi and their environment. Its surface proteins, such as hydrophobins, are crucial for adhesion to surfaces, including synthetic materials like microplastics. biorxiv.org This highlights the adaptive nature of fungi and the potential roles their secondary metabolites play in mediating interactions with both natural and artificial components of their environment. biorxiv.org

Strategies for Enhanced Production and Bioprospecting from Diverse Environments

The search for novel and bioactive compounds has led researchers to explore diverse and often extreme environments, a practice known as bioprospecting. nih.govslideshare.net Extreme environments, such as Antarctica, are of particular interest as the organisms inhabiting them may produce unique metabolites to survive harsh conditions. nih.govoup.comresearchgate.net The isolation of this compound from the Antarctic fungus Pseudogymnoascus sp. LAMAI 2784 is a prime example of successful bioprospecting. oup.comresearchgate.net This was the first report of this compound being produced by a fungus of the Pseudogymnoascus genus. oup.com

To enhance the production of secondary metabolites like this compound, researchers employ various strategies. One common approach is the "One Strain Many Compounds" (OSMAC) method, which involves systematically altering cultivation parameters to trigger the expression of otherwise silent biosynthetic gene clusters. researchgate.net This can include modifying the growth medium, aeration, and temperature. researchgate.netnih.gov

Another strategy is co-cultivation, where two or more microorganisms are grown together to mimic their natural interactions, which can stimulate the production of novel or higher quantities of secondary metabolites. researchgate.net For instance, studies on Aspergillus terreus have shown that altering culture conditions can significantly impact the profile of secondary metabolites produced. nih.gov In one study, the addition of rapeseed oil to a chlorine-deficient medium was the most effective strategy for inducing the production of several secondary metabolites, including the detection of this compound. nih.gov

These strategies are crucial for overcoming the common challenge in natural product discovery where many biosynthetic gene clusters remain unexpressed under standard laboratory conditions. researchgate.net

Potential for Agricultural Biotechnology Research (e.g., Citrus Canker Control)

Agricultural biotechnology offers innovative solutions to enhance crop resilience and productivity, moving beyond traditional breeding methods. ypidathu.or.idnih.goviatp.orgisaaa.org One significant area of research is the development of biopesticides as an alternative to chemical treatments, which can have detrimental effects on the environment and human health. oup.comresearchgate.netypidathu.or.idagriculturejournal.org

The compound this compound has emerged as a promising candidate in this field, specifically for the control of citrus canker. oup.comresearchgate.net This disease, caused by the bacterium Xanthomonas citri subsp. citri, is a major threat to the citrus industry worldwide. oup.comresearchgate.net Current control methods often rely on copper-based bactericides, which pose environmental risks. researchgate.net

Research has demonstrated that extracts from the Antarctic fungus Pseudogymnoascus sp. LAMAI 2784, containing this compound as the main active component, can effectively inhibit the growth of X. citri. oup.comresearchgate.net In greenhouse experiments, the crude extract significantly reduced the number of citrus canker lesions on leaves. oup.comresearchgate.net Further investigation revealed that the bioactive fraction containing this compound has an in vitro inhibitory concentration (IC90) of approximately 156 μg/mL against X. citri. oup.comresearchgate.net The primary mechanism of action appears to be the disruption of the bacterial cell membrane. oup.comresearchgate.net

These findings underscore the potential of this compound as a biocontrol agent in agriculture. Further research and development could lead to the formulation of a new, more environmentally friendly treatment for citrus canker.

| Research Finding | Organism/Compound | Application | Efficacy | Reference |

| Inhibition of Xanthomonas citri | Crude extract of Pseudogymnoascus sp. LAMAI 2784 | Citrus Canker Control | Reduction of lesions from 1.55 to 0.04 per cm² | oup.comresearchgate.net |

| In vitro inhibition | This compound | Citrus Canker Control | IC90 ≈ 156 µg/mL | oup.comresearchgate.net |

| Mechanism of action | This compound | Citrus Canker Control | Permeated 80% of X. citri cells, targeting the cell membrane | oup.comresearchgate.net |

Future Research Directions and Unanswered Questions

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes Related to (+)-Bisdechlorogeodin

The complete biosynthetic pathway of this compound remains an area ripe for investigation. While it is understood to be a polyketide, the specific enzymatic machinery and regulatory networks governing its production are not fully characterized. rsc.orghelsinki.fi It is hypothesized that this compound arises from the same biosynthetic pathway as geodin (B1663089), likely due to the inaction of one or more pathway enzymes, such as the double chlorination step catalyzed by GedL before the action of the multicopper oxidase GedJ on sulochrin (B161669). rsc.org

Future research should focus on:

Gene Cluster Identification and Characterization: Identifying and sequencing the complete biosynthetic gene cluster (BGC) responsible for this compound production in fungi like Aspergillus species. rsc.org This will involve genomic sequencing and bioinformatic analysis to pinpoint the polyketide synthase (PKS) and tailoring enzymes involved.

Heterologous Expression and Enzyme Characterization: Expressing the identified genes in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm their function and characterize the individual enzymes. rsc.orgnih.gov This will allow for a detailed understanding of each biosynthetic step.

Investigating Regulatory Mechanisms: Uncovering the regulatory networks that control the expression of the this compound BGC. This includes identifying specific transcription factors and environmental cues that trigger its biosynthesis.

A deeper understanding of the biosynthesis can be achieved through a combination of genetic manipulation, in vivo and in vitro enzymatic assays, and detailed characterization of biosynthetic intermediates. rsc.orgnih.gov

Comprehensive Mechanistic Characterization of Biological Activities at a Molecular Level

Preliminary studies have indicated that this compound possesses antibacterial properties, with the cell membrane being a primary target. researchgate.netresearchgate.netdntb.gov.ua However, the precise molecular interactions and downstream cellular effects are not yet fully understood.

Key research questions to address include:

Target Identification and Validation: What specific molecular components of the bacterial cell membrane does this compound interact with? Techniques such as affinity chromatography and proteomics can be employed to identify its direct binding partners.

Mechanism of Membrane Permeabilization: How does this interaction lead to increased membrane permeability? Biophysical techniques, including fluorescence microscopy and model membrane studies, can provide insights into the structural changes induced in the lipid bilayer.

Downstream Cellular Consequences: What are the subsequent cellular events following membrane disruption? This includes investigating effects on ion homeostasis, metabolic pathways, and ultimately, cell death.

Broader Biological Activities: Beyond its antibacterial effects, what other biological activities does this compound possess? Screening against a wide range of biological targets, including other microbes and cancer cell lines, could reveal novel therapeutic potentials. frontiersin.org

A thorough mechanistic understanding is crucial for any future development of this compound or its analogs as therapeutic agents.

Development of Advanced Analytical and Detection Methods for this compound in Complex Matrices

The ability to accurately and sensitively detect and quantify this compound in various complex environments is essential for both research and potential future applications. This includes detection in fungal cultures, environmental samples, and biological fluids.

Future efforts should concentrate on:

High-Sensitivity Spectrometry Methods: Developing and optimizing advanced mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the sensitive and specific detection of this compound. nih.gov This includes creating standardized protocols for sample preparation and analysis.

Biosensor Development: Engineering biosensors for the real-time detection of this compound. This could involve using specific enzymes or antibodies that recognize the compound. mediford.com

Analysis in Complex Biological Samples: Establishing robust methods for extracting and analyzing this compound from complex matrices like soil, plant tissues, and animal or human biofluids, which is crucial for pharmacokinetic and environmental fate studies. nih.govmdpi.comeuropa.eu

Improved analytical methods will facilitate a more accurate assessment of its natural occurrence, biosynthetic yields, and metabolic fate. nih.govunsw.edu.au

| Analytical Technique | Application in this compound Research | Potential Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in fungal extracts and biological fluids. | High sensitivity and specificity for identifying and quantifying the compound. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of new analogs and confirmation of identity. | Provides detailed structural information. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification from culture broths. | Well-established for purification and routine analysis. bwise.kr |

| Biosensors | Real-time monitoring of production in fermentation cultures. | Enables continuous monitoring and process optimization. mediford.com |

Synthetic Biology and Metabolic Engineering for Novel Polyketide Product Generation

The elucidation of the this compound biosynthetic pathway opens up exciting possibilities for using synthetic biology and metabolic engineering to create novel polyketide compounds. mdpi.comnih.govresearchgate.net By manipulating the biosynthetic machinery, it may be possible to produce new analogs with improved or entirely new biological activities. oup.comsciepublish.comnih.gov

Avenues for future research include:

Combinatorial Biosynthesis: Swapping domains or entire modules of the this compound polyketide synthase (PKS) with those from other PKS pathways to generate novel polyketide backbones. nih.gov

Enzyme Engineering: Modifying the substrate specificity of the tailoring enzymes in the pathway, such as methyltransferases and oxidases, to introduce different chemical moieties onto the this compound scaffold. nih.gov

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic precursors that can be incorporated by the biosynthetic enzymes to create "unnatural" natural products. frontiersin.org

Heterologous Host Optimization: Engineering microbial hosts like E. coli or Saccharomyces cerevisiae for the efficient production of this compound and its analogs, which can facilitate large-scale production and further engineering efforts. mdpi.comresearchgate.net

These approaches could lead to the creation of a library of novel compounds based on the this compound structure, which can then be screened for enhanced or new pharmacological properties.

| Engineering Strategy | Goal | Example Application for this compound Pathway |

| PKS Domain Swapping | Generate novel polyketide backbones. | Replace the acyltransferase (AT) domain to incorporate different extender units. nih.gov |

| Tailoring Enzyme Modification | Create derivatives with altered properties. | Engineer the halogenase to add different halogens or the oxidase to alter hydroxylation patterns. |

| Metabolic Pathway Refactoring | Improve product yield and titer. | Overexpress precursor supply pathways (e.g., for malonyl-CoA) in the production host. bwise.kr |

| Heterologous Expression | Enable production in easily cultivable organisms. | Transfer the entire biosynthetic gene cluster to E. coli or S. cerevisiae. mdpi.comresearchgate.net |

Exploration of New Biological Targets and Pharmacological Hypotheses for this compound and its Analogues

While the antibacterial activity of this compound is a promising starting point, its full pharmacological potential remains largely unexplored. A systematic investigation into its effects on a wider range of biological targets could uncover new therapeutic applications.

Future research should explore:

Antifungal and Antiviral Activity: Testing this compound and its synthesized analogs against a diverse panel of fungal and viral pathogens.

Anticancer Properties: Evaluating its cytotoxicity against various cancer cell lines and elucidating the underlying mechanisms of action, such as induction of apoptosis or cell cycle arrest. frontiersin.org

Enzyme Inhibition: Screening for inhibitory activity against key enzymes involved in various diseases, such as proteases, kinases, or metabolic enzymes.

Immunomodulatory Effects: Investigating whether this compound can modulate immune responses, which could have implications for treating inflammatory or autoimmune diseases.

The discovery of new biological targets will not only broaden the potential therapeutic applications of this class of compounds but also provide valuable tools for probing fundamental biological processes. nih.govuchicago.edulek.com

Q & A

Q. What are the optimal culture conditions for inducing (+)-Bisdechlorogeodin production in Aspergillus terreus?

this compound biosynthesis is induced under chlorine-deficient and oil-enriched conditions, specifically in modified R7 medium. Bioreactor batch cultures with controlled aeration and agitation (e.g., 200 rpm, 1 vvm airflow) enhance metabolite yield. Analytical LC-MS with photodiode array (PDA) detection confirms production, validated against literature spectral data when authentic standards are unavailable .

Q. Which analytical methods are most reliable for detecting and quantifying this compound in complex microbial extracts?

Use a tiered approach:

- Step 1: High-resolution LC-MS (ESI±) for accurate mass determination and fragmentation patterns.

- Step 2: Retention time alignment with known metabolites (e.g., sulochrin, geodin).

- Step 3: UV-Vis spectral analysis via PDA (e.g., λmax at 220 nm and 280 nm). Cross-validate results with literature-reported spectral libraries and supplementary datasets (see Figs. S1–S15 in ).

Q. How does this compound biosynthesis correlate with other secondary metabolites in A. terreus?

Co-occurrence with metabolites like sulochrin and geodin suggests shared polyketide synthase (PKS) pathways. Monitor metabolic flux using time-course sampling in bioreactors, paired with transcriptomic analysis of PKS gene clusters under varying nutrient conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data when identifying this compound without authentic standards?

- Method 1: Compare fragmentation patterns (e.g., m/z 353 [M+H]+) across multiple ionization modes (ESI+/-) to distinguish isotopic clusters.

- Method 2: Validate via orthogonal techniques (e.g., NMR for structural elucidation or Marfey’s reagent for stereochemical analysis).

- Method 3: Cross-reference with open-access spectral databases (e.g., GNPS) and published fragmentation tables .

Q. What experimental strategies mitigate challenges in replicating this compound production across bioreactor setups?

- Critical Factors: Standardize dissolved oxygen (DO) levels (≥30% saturation), pH (6.5–7.0), and carbon source (e.g., soybean oil vs. glucose).

- Troubleshooting: Pre-condition inoculum in low-chloride media to derepress biosynthetic pathways. Document batch-to-batch variability using Design of Experiments (DoE) frameworks .

Q. How can researchers differentiate this compound from its chlorinated analogs in mixed metabolite profiles?

Q. What are the implications of this compound’s co-production with statin precursors in A. terreus?

Co-production with mevinolinic acid suggests competition for acetyl-CoA precursors. To study this:

- Approach 1: Use isotopic labeling (13C-acetate) to trace carbon flux.

- Approach 2: Knock out mevinolinic acid biosynthetic genes (e.g., lovE) to redirect metabolic resources .

Methodological Best Practices

- Data Validation: Always include negative controls (e.g., non-inoculated media) to rule out abiotic interference in LC-MS analyses .

- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., MetaboLights) .

- Ethical Reporting: Disclose all cultivation parameters (e.g., agitation speed, media composition) to enable replication, as minor variations can alter metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.